molecular formula C16H18N2O3S B5610261 2-[N-(2,4-dimethylphenyl)benzenesulfonamido]acetamide

2-[N-(2,4-dimethylphenyl)benzenesulfonamido]acetamide

Cat. No.: B5610261
M. Wt: 318.4 g/mol
InChI Key: UJKIJLCQSIMZEZ-UHFFFAOYSA-N
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Description

2-[N-(2,4-dimethylphenyl)benzenesulfonamido]acetamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a benzenesulfonamido group attached to an acetamide moiety, with two methyl groups on the phenyl ring. Its unique structure makes it a valuable intermediate in various chemical reactions and applications.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Amides are generally considered low in toxicity, but they can cause irritation if they come into contact with the skin or eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,4-dimethylphenyl)benzenesulfonamido]acetamide typically involves the reaction of 2,4-dimethylaniline with benzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,4-dimethylphenyl)benzenesulfonamido]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinamides and thiols.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-[N-(2,4-dimethylphenyl)benzenesulfonamido]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-(2,4-dimethylphenyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or receptors involved in various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(2,4-dimethylphenyl)benzenesulfonamido]acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-8-9-15(13(2)10-12)18(11-16(17)19)22(20,21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKIJLCQSIMZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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